2,2-Difluoro-2-(4-methoxyphenyl)ethanamine
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Overview
Description
2,2-Difluoro-2-(4-methoxyphenyl)ethanamine is an organic compound characterized by the presence of two fluorine atoms, a methoxy group, and an ethanamine backbone
Preparation Methods
Synthetic Routes and Reaction Conditions
One common method is the electrophilic 2,2-difluoroethylation of nucleophiles using a hypervalent iodine reagent, such as (2,2-difluoroethyl)(aryl)iodonium triflate . This method allows for the incorporation of the difluoroethyl group into various nucleophiles, including thiols, amines, and alcohols.
Industrial Production Methods
Industrial production of 2,2-Difluoro-2-(4-methoxyphenyl)ethanamine may involve large-scale synthesis using similar electrophilic fluorination techniques. The use of hypervalent iodine reagents and controlled reaction conditions ensures high yield and purity of the final product.
Chemical Reactions Analysis
Types of Reactions
2,2-Difluoro-2-(4-methoxyphenyl)ethanamine undergoes various chemical reactions, including:
Substitution Reactions: The compound can participate in nucleophilic substitution reactions, where the fluorine atoms are replaced by other nucleophiles.
Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to form different products.
Coupling Reactions: It can be used in cross-coupling reactions, such as Suzuki-Miyaura coupling, to form carbon-carbon bonds.
Common Reagents and Conditions
Electrophilic Fluorination: Hypervalent iodine reagents, such as (2,2-difluoroethyl)(aryl)iodonium triflate, are commonly used for electrophilic fluorination.
Catalysts: Palladium catalysts are often used in coupling reactions to facilitate the formation of carbon-carbon bonds.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, nucleophilic substitution can yield various substituted ethanamines, while coupling reactions can produce complex organic molecules with multiple functional groups.
Scientific Research Applications
2,2-Difluoro-2-(4-methoxyphenyl)ethanamine has several scientific research applications:
Medicinal Chemistry: The compound is used as a building block for the synthesis of pharmaceuticals, particularly those targeting specific enzymes or receptors.
Materials Science: It is used in the development of advanced materials with unique properties, such as increased stability and reactivity.
Biological Research: The compound is used in studies involving enzyme inhibition and protein-ligand interactions.
Industrial Applications: It is used in the production of specialty chemicals and intermediates for various industrial processes
Mechanism of Action
The mechanism of action of 2,2-Difluoro-2-(4-methoxyphenyl)ethanamine involves its interaction with specific molecular targets, such as enzymes or receptors. The presence of fluorine atoms enhances the compound’s lipophilicity and binding affinity, allowing it to effectively modulate biological pathways. The methoxy group further contributes to its reactivity and specificity .
Comparison with Similar Compounds
Similar Compounds
2-Fluoro-1-(4-methoxyphenyl)ethylamine: This compound has a similar structure but contains only one fluorine atom.
2,2-Difluoro-2-(3-pyridinyl)ethanamine: This compound has a pyridine ring instead of a methoxyphenyl group.
2-(2,4-Difluorophenyl)ethanamine: This compound has two fluorine atoms on the phenyl ring instead of the ethanamine backbone.
Uniqueness
2,2-Difluoro-2-(4-methoxyphenyl)ethanamine is unique due to the combination of its difluoroethyl group and methoxyphenyl structure. This combination imparts distinct chemical and biological properties, making it valuable for various applications in research and industry.
Properties
Molecular Formula |
C9H11F2NO |
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Molecular Weight |
187.19 g/mol |
IUPAC Name |
2,2-difluoro-2-(4-methoxyphenyl)ethanamine |
InChI |
InChI=1S/C9H11F2NO/c1-13-8-4-2-7(3-5-8)9(10,11)6-12/h2-5H,6,12H2,1H3 |
InChI Key |
JIGTZMIFTQGYRA-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC=C(C=C1)C(CN)(F)F |
Origin of Product |
United States |
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